molecular formula C23H32Cl2FN3 B12400026 Blonanserin (dihydrochloride)

Blonanserin (dihydrochloride)

Cat. No.: B12400026
M. Wt: 440.4 g/mol
InChI Key: IQTIXQWMIKSCBX-UHFFFAOYSA-N
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Description

Blonanserin (dihydrochloride) is an atypical antipsychotic compound that was approved in Japan in January 2008. It is primarily used for the treatment of schizophrenia and offers improved tolerability compared to first-generation antipsychotics. Blonanserin is known for its efficacy in treating the negative symptoms of schizophrenia and has a favorable side effect profile, lacking extrapyramidal symptoms, excessive sedation, or hypotension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of blonanserin involves several key steps. One method includes the reaction of ethyl 4-fluorobenzoate, ethyl acetoacetate, and sodium ethylate to obtain ethyl (p-fluorobenzoyl) acetate. This intermediate is then reacted with ammonia water to produce 3-(4-fluorophenyl)-3-oxo-propanamide. Further reactions with cyclooctanone and p-toluenesulfonic acid lead to the formation of blonanserin .

Industrial Production Methods

Industrial production of blonanserin typically follows the synthetic route mentioned above, with optimization for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Blonanserin undergoes various chemical reactions, including:

    Oxidation: Blonanserin can be oxidized to form its N-oxide metabolite.

    Reduction: Reduction reactions can lead to the formation of N-deethylated blonanserin.

    Substitution: Blonanserin can undergo substitution reactions, particularly at the fluorophenyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include N-oxide blonanserin and N-deethylated blonanserin .

Scientific Research Applications

Blonanserin has a wide range of scientific research applications:

Mechanism of Action

Blonanserin exerts its effects by binding to and inhibiting dopamine receptors D2 and D3, as well as the serotonin receptor 5-HT2A with high affinity. This inhibition reduces dopaminergic and serotonergic neurotransmission, leading to a reduction in both positive and negative symptoms of schizophrenia. Blonanserin has low affinity for other dopamine and serotonin receptors, as well as muscarinic, adrenergic, and histamine receptors .

Comparison with Similar Compounds

Blonanserin is compared with other atypical antipsychotics such as risperidone. While both compounds are effective in treating schizophrenia, blonanserin has a lower incidence of serum prolactin increases and weight gain compared to risperidone. blonanserin has a higher incidence of extrapyramidal symptoms . Other similar compounds include olanzapine and quetiapine, which also target dopamine and serotonin receptors but differ in their side effect profiles and receptor affinities.

Blonanserin’s unique chemical structure and receptor binding profile make it a valuable compound in the treatment of schizophrenia, offering an alternative to other antipsychotic medications.

Properties

Molecular Formula

C23H32Cl2FN3

Molecular Weight

440.4 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine;dihydrochloride

InChI

InChI=1S/C23H30FN3.2ClH/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23;;/h9-12,17H,2-8,13-16H2,1H3;2*1H

InChI Key

IQTIXQWMIKSCBX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F.Cl.Cl

Origin of Product

United States

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